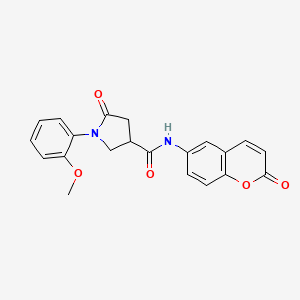

1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

説明

1-(2-Methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic heterocyclic compound featuring a pyrrolidine core substituted with a 2-methoxyphenyl group at position 1 and a coumarin (2-oxo-2H-chromen-6-yl) moiety linked via a carboxamide bridge. The pyrrolidine ring’s 5-oxo group introduces rigidity, while the methoxy substituent on the phenyl ring may enhance solubility and metabolic stability compared to halogenated analogs. The coumarin fragment is a known pharmacophore in medicinal chemistry, often associated with anticoagulant, anti-inflammatory, or protease-inhibiting activity .

特性

分子式 |

C21H18N2O5 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC名 |

1-(2-methoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H18N2O5/c1-27-18-5-3-2-4-16(18)23-12-14(11-19(23)24)21(26)22-15-7-8-17-13(10-15)6-9-20(25)28-17/h2-10,14H,11-12H2,1H3,(H,22,26) |

InChIキー |

FRBIXXLRUBAQBF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide with related compounds:

Key Structural and Functional Insights

Substituent Effects on Solubility and Potency: The target compound’s 2-methoxyphenyl group likely improves aqueous solubility compared to the halogenated Y042-3561 (Cl/F-substituted) . However, halogenation in Y042-3561 may enhance binding affinity to hydrophobic enzyme pockets.

Core Heterocycle Variations :

- Pyrrolidine vs. pyridine cores influence conformational flexibility. The pyrrolidine in the target compound allows for stereochemical diversity, whereas the pyridine in ParChem’s compound provides aromatic planar rigidity .

Coumarin vs. Tetrahydropyrimidine Pharmacophores :

- The coumarin moiety in the target compound and Y042-3561 is associated with serine protease inhibition (e.g., thrombin). In contrast, the tetrahydropyrimidine in ’s derivatives may target dihydrofolate reductase (DHFR) or kinases .

Synthetic Accessibility :

- Halogenated analogs (Y042-3561, ParChem) require specialized reagents for introducing Cl/F/CF₃ groups, increasing synthetic complexity. The target compound’s methoxy group is simpler to incorporate .

Research Findings and Limitations

- Biological Data Gaps: No direct activity data for the target compound is available in the evidence. Inferences are drawn from structural analogs. For example, coumarin derivatives often exhibit anticoagulant properties, while halogenated pyrrolidines are explored as kinase inhibitors .

- Crystallographic Data : SHELX software () is widely used for small-molecule refinement, suggesting that structural data for these compounds (if crystallized) may rely on SHELXL for accuracy .

- Comparative Studies: No head-to-head studies were identified. Substituent effects are theorized based on established medicinal chemistry principles (e.g., halogenation increasing potency but reducing solubility).

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。